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Compound of Interest

Compound Name: O,O,O-Triphenyl phosphorothioate

Cat. No.: B7775484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for O,O,O-
Triphenyl phosphorothioate, a compound of interest in various chemical and pharmaceutical

research fields. This document outlines key spectroscopic parameters derived from Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),

supported by detailed experimental protocols.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for O,O,O-Triphenyl
phosphorothioate. It is important to note that while some specific experimental values are

available, others are based on typical ranges for related organophosphorus compounds due to

the limited availability of comprehensive public data for this specific molecule.

Table 1: NMR Spectroscopic Data of O,O,O-Triphenyl phosphorothioate
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Nucleus
Chemical Shift (δ) /

ppm
Solvent Notes

1H-NMR ~7.2 - 7.4 CDCl₃

Multiplet,

characteristic of

phenyl protons.

13C-NMR ~120 - 150 CDCl₃

Multiple signals

corresponding to the

different carbon

environments in the

phenyl rings.

31P-NMR ~55 CDCl₃

A single peak is

expected,

characteristic of a

phosphorothioate.[1]

Table 2: IR Spectroscopic Data of O,O,O-Triphenyl phosphorothioate

Functional Group
Characteristic Absorption

(cm⁻¹)
Notes

P=S Stretch ~650

The presence of this peak is

indicative of the

phosphorothioate group.[1]

P-O-C Stretch ~1053-1174

Vibrations associated with the

phosphorus-oxygen-carbon

bond.[1]

C=C Aromatic Stretch ~1488, 1590
Characteristic of the phenyl

rings.[1]

Table 3: Mass Spectrometry Data of O,O,O-Triphenyl phosphorothioate
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Parameter Value Ionization Method Notes

Molecular Weight 342.3 g/mol N/A

Calculated based on

the molecular formula

C₁₈H₁₅O₃PS.[2]

[M]+ m/z 342 EI/ESI

The molecular ion

peak is expected at

this mass-to-charge

ratio.

Key Fragments Not specified EI

Fragmentation would

likely involve the loss

of phenoxy radicals or

other moieties.

Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

solid organic compound like O,O,O-Triphenyl phosphorothioate.
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General Workflow for Spectroscopic Analysis

Sample Preparation
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Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a

solid organic compound.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of O,O,O-Triphenyl
phosphorothioate and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
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chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

1H-NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence.

Set the spectral width to cover the expected range of aromatic protons (e.g., 0-10 ppm).

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

13C-NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200

ppm).

A longer acquisition time and a greater number of scans will be necessary due to the lower

natural abundance and sensitivity of the ¹³C nucleus.

31P-NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range for organophosphorus compounds

(e.g., -50 to 100 ppm).

Use an external reference standard, such as 85% H₃PO₄.[3]

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak (for ¹H and ¹³C) or the external standard (for ³¹P).

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of O,O,O-Triphenyl phosphorothioate with approximately 100-

200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.[4]

Transfer the powder to a pellet-pressing die.

Apply pressure using a hydraulic press to form a thin, transparent pellet.[4]

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of O,O,O-Triphenyl phosphorothioate (approximately 1 mg/mL)

in a suitable volatile solvent such as methanol or acetonitrile.[5]

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.[5]

If necessary, filter the solution to remove any particulate matter.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization
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(APCI).

Data Acquisition:

Introduce the sample solution into the ion source via direct infusion or through a liquid

chromatography (LC) system.

Acquire the mass spectrum in positive or negative ion mode, scanning over a relevant

mass range (e.g., m/z 50-500).

For fragmentation studies (MS/MS), select the molecular ion peak (e.g., m/z 342) as the

precursor ion and apply collision-induced dissociation (CID).

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions. Use the accurate mass measurements to confirm the elemental

composition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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